24,25-Dihydroxyergocalciferol

説明

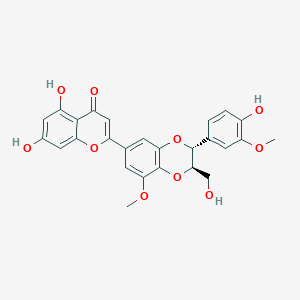

24,25-Dihydroxyergocalciferol, also known as secalciferol, is one of the most active forms of vitamin D and an essential circulating vitamin D3 metabolite . It is produced in the kidney and has been found to increase intestinal absorption of calcium in normal people and in patients with various disorders of mineral metabolism .

Synthesis Analysis

24,25-Dihydroxyergocalciferol can be synthesized by modifying analogs at the side chain and the A-ring, which differ from one another in their absolute configuration at C-24 . A novel synthesis of side-chain homologated analogs of vitamin D isomers has been described, which allows for the insertion of the double bond into the C-24 position of the side chain . A short, efficient copper-mediated synthesis of 1α,25-Dihydroxyvitamin D2 (1α,25-Dihydroxyergocalciferol) and C-24 Analogs has also been reported .

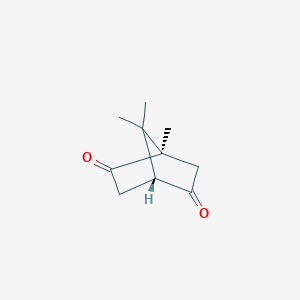

Molecular Structure Analysis

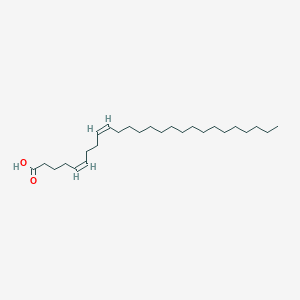

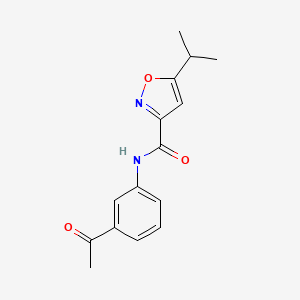

The molecular formula of 24,25-Dihydroxyergocalciferol is C28H44O3 . Its molecular weight is 428.6 g/mol . The IUPAC name is (E,3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol .

Chemical Reactions Analysis

During the electrochemical oxidation of 25-hydroxyergocalciferol, 1α,25-dihydroxyergocalciferol, and 24,25-dihydroxyergocalciferol, it was determined that the characteristic metabolites such as 25-hydroxyergocalciferol or 1α,25-dihydroxyergocalciferol were not the main products .

Physical And Chemical Properties Analysis

The physical and chemical properties of 24,25-Dihydroxyergocalciferol include a molecular weight of 428.6 g/mol, XLogP3-AA of 4.8, hydrogen bond donor count of 3, hydrogen bond acceptor count of 3, and rotatable bond count of 5 .

科学的研究の応用

Antiproliferative Activity

Analogs of 1,25-dihydroxyergocalciferol, including 24,25-Dihydroxyergocalciferol, have been tested for their antiproliferative activity against a series of human cancer cell lines in vitro and in vivo . The proliferation inhibition caused by the analogs was higher than that of the parent compounds .

In Vivo Toxicity

The toxicity of these analogs, measured as the serum calcium level, was found to be lower than the parent compounds . This suggests that 24,25-Dihydroxyergocalciferol and its analogs could potentially be safer alternatives for therapeutic applications .

Induction of Cell Differentiation

These analogs were able to induce G0/G1 cell cycle arrest and differentiation in HL-60 and MV4-11 leukemic cells . This was expressed as morphological signs typical for monocytes .

Expression of Cell Differentiation Markers

The analogs also induced the expression of CD11b and/or CD14 cell-differentiation markers . This suggests that they could potentially be used to promote cell differentiation in certain types of cancer cells .

Induction of Vitamin D Receptor (VDR) Protein Expression

The most potent analogs were able to induce vitamin D receptor (VDR) protein expression, mainly in the cytoplasmic fraction of HL-60 or MV4-11 cells . This suggests that they could potentially be used to modulate VDR expression in these cells .

Competitive Protein-Binding Assays

24,25-Dihydroxyergocalciferol has been found to be less potent than its D3 analogs in displacement assays for binding to rat serum binding proteins . This suggests that it could potentially be used in studies investigating the binding affinities of different vitamin D analogs .

将来の方向性

The future directions of 24,25-Dihydroxyergocalciferol research could involve the development of vitamin D analogs that can separate the effects of the active metabolite 1,25-dihydroxyvitamin D (1,25 (OH)2 D) on calcium and phosphate homeostasis from its effects on other biologic processes . This could potentially target specific diseases with minimal side effects .

作用機序

Target of Action

24,25-Dihydroxyergocalciferol, also known as 24,25-dihydroxyvitamin D3 and (24R)-hydroxycalcidiol, is a compound closely related to 1,25-dihydroxyvitamin D3, the active form of vitamin D3 . It is formed from 25-hydroxyvitamin D3 by the action of CYP24A1 (25-hydroxyvitamin D3-24-hydroxylase) .

Mode of Action

24,25-Dihydroxyergocalciferol is considered an inactive metabolite Some evidence of a possible receptor has been obtained .

Biochemical Pathways

The formation of 24,25-Dihydroxyergocalciferol is part of the C-24/C-23 pathway of 25-OH-D3 metabolism . It is proposed that 24,25-dihydroxyvitamin D3 is a metabolite of 25-hydroxyvitamin D3 which is destined for excretion .

Pharmacokinetics

It is known that vitamin d analogs are absorbed from the gastrointestinal tract, with peak blood concentrations usually attained within several hours after repeated oral dosing .

Result of Action

Its concentration is expected to decrease in case of mutations inactivating the vitamin d 24-hydroxylase gene .

特性

IUPAC Name |

(E,3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/b17-15+,21-10+,22-11-/t20-,23-,24-,25+,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEQZNMKGFTMQE-BJWACDMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@](C)(C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71183-99-8 | |

| Record name | 24,25-Dihydroxyvitamin D2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071183998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]thio]-1-(1H-indol-3-yl)-2-phenylethanone](/img/structure/B1234332.png)

![N-[3-[4-(2,5-dimethylphenyl)-1-piperazinyl]propyl]-2-(6-methyl-3-oxo-4H-1,4-benzoxazin-2-yl)acetamide](/img/structure/B1234343.png)